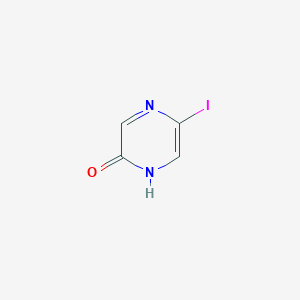

5-Iodopyrazin-2-ol

CAS No.: 1261454-86-7

Cat. No.: VC2586440

Molecular Formula: C4H3IN2O

Molecular Weight: 221.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261454-86-7 |

|---|---|

| Molecular Formula | C4H3IN2O |

| Molecular Weight | 221.98 g/mol |

| IUPAC Name | 5-iodo-1H-pyrazin-2-one |

| Standard InChI | InChI=1S/C4H3IN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8) |

| Standard InChI Key | ZOJAIRBRXDCYFT-UHFFFAOYSA-N |

| SMILES | C1=C(N=CC(=O)N1)I |

| Canonical SMILES | C1=C(N=CC(=O)N1)I |

Introduction

Chemical Structure and Properties

Structural Information

5-Iodopyrazin-2-ol possesses a distinct chemical structure characterized by its heterocyclic pyrazine ring with specific functional group attachments.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃IN₂O |

| SMILES Notation | C1=C(N=CC(=O)N1)I |

| InChI | InChI=1S/C4H3IN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8) |

| InChIKey | ZOJAIRBRXDCYFT-UHFFFAOYSA-N |

| Monoisotopic Mass | 221.92902 Da |

| Alternative Name | 5-iodo-1H-pyrazin-2-one |

The compound features a planar pyrazine ring with the iodine atom attached at position 5 and a hydroxyl group at position 2. This structural arrangement creates a molecule with specific electronic distribution and reactivity profiles .

Predicted Physical Properties

While experimental physical property data for 5-iodopyrazin-2-ol is limited in the current scientific literature, computational predictions provide valuable insights into its potential properties. Collision cross-section (CCS) predictions, which measure the effective area of a molecule for ion mobility spectrometry, have been calculated for various adducts of 5-iodopyrazin-2-ol:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 222.93630 | 125.7 |

| [M+Na]⁺ | 244.91824 | 131.5 |

| [M+NH₄]⁺ | 239.96284 | 129.2 |

| [M+K]⁺ | 260.89218 | 129.3 |

| [M-H]⁻ | 220.92174 | 119.9 |

| [M+Na-2H]⁻ | 242.90369 | 120.4 |

| [M]⁺ | 221.92847 | 123.7 |

| [M]⁻ | 221.92957 | 123.7 |

These predicted collision cross-section values offer insights into the three-dimensional structural characteristics of 5-iodopyrazin-2-ol in various ionic states, which is valuable for analytical identification and characterization .

Isomeric Relationships

5-Iodopyrazin-2-ol is one of several isomeric compounds with the molecular formula C₄H₃IN₂O. Understanding its relationship to these structural isomers provides context for its unique properties and potential applications.

| Compound Name | InChIKey | Patent Count | Literature Count |

|---|---|---|---|

| 5-iodopyrazin-2-ol | ZOJAIRBRXDCYFT-UHFFFAOYSA-N | 0 | 0 |

| 3-iodopyrazin-2-ol | QPFQIDREVIRSRP-UHFFFAOYSA-N | 24 | 0 |

| 4-iodo-1H-pyrazole-5-carbaldehyde | NBENXPVDZFCZLZ-UHFFFAOYSA-N | 64 | 0 |

| Compound 825633-94-1 | UZWMMCWOUBWROK-UHFFFAOYSA-N | 244 | 0 |

| 5-iodopyrimidin-4-ol | SMIGOGPUTQXOKF-UHFFFAOYSA-N | 118 | 0 |

Analytical Identification

The limited patent and literature data for 5-iodopyrazin-2-ol suggest that analytical methods for its identification and characterization would be valuable. Based on its structural features, several analytical techniques would be appropriate for identifying and characterizing this compound:

-

Mass Spectrometry: The predicted m/z values for various adducts provide reference points for mass spectrometric identification.

-

NMR Spectroscopy: ¹H and ¹³C NMR would reveal the distinct signal patterns of the pyrazine ring system with its iodine and hydroxyl substituents.

-

IR Spectroscopy: Characteristic absorption bands for the N-H, C=O, and C-I bonds would be expected.

-

X-ray Crystallography: This would provide definitive confirmation of the three-dimensional structure.

The predicted collision cross-section data may also be useful for identification purposes in ion mobility spectrometry applications .

Comparison with Related Compounds

The structural similarity between 5-iodopyrazin-2-ol and other iodinated heterocycles warrants a comparative analysis. While maintaining focus on our compound of interest, an examination of general trends observed in similar structures can provide context for understanding its potential properties and applications.

Iodinated heterocycles generally exhibit several common characteristics:

-

Enhanced reactivity at the carbon-iodine bond, making them valuable for various coupling reactions

-

Potential halogen bonding interactions due to the iodine atom

-

Modified electronic properties compared to their non-halogenated counterparts

-

Increased lipophilicity, potentially affecting biological membrane permeability

These general principles likely apply to 5-iodopyrazin-2-ol as well, though its specific behavior would be influenced by the unique electronic environment created by the pyrazine ring and the hydroxyl group at position 2 .

Future Research Directions

The limited literature and patent data for 5-iodopyrazin-2-ol highlight several promising avenues for future research:

Synthetic Methodology Development

Efficient and selective methods for the synthesis of 5-iodopyrazin-2-ol represent an important research opportunity. This could include optimization of direct iodination approaches or development of regioselective methods that avoid the formation of isomeric products.

Comprehensive Physicochemical Characterization

Experimental determination of physical properties such as melting point, solubility parameters, pKa values, and spectroscopic characteristics would provide valuable reference data for this compound.

Exploration of Reactivity and Derivatization

Investigation of the reactivity profile of 5-iodopyrazin-2-ol in various transformation reactions could establish its utility as a synthetic building block. This might include cross-coupling reactions, nucleophilic substitutions, and functionalization of the hydroxyl group.

Biological Activity Screening

Evaluation of potential biological activities, particularly in comparison with other pyrazine derivatives, could reveal applications in medicinal chemistry or agrochemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume